molecular formula C7H7ClN4O B13112426 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13112426
M. Wt: 198.61 g/mol
InChI Key: BUGUROWTZQZODS-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with chlorine, methoxy, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxy-3-nitrobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves chlorination using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, N-oxides, and reduced forms of the original compound. These products often exhibit different biological activities and can be further modified for specific applications .

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and biological activities. The presence of the methoxy and methyl groups enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-chloro-4-methoxy-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-12-5-4(3-9-12)6(13-2)11-7(8)10-5/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGUROWTZQZODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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